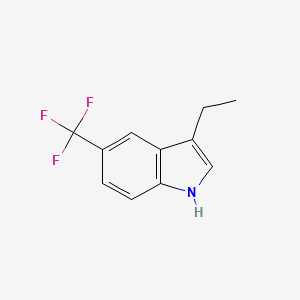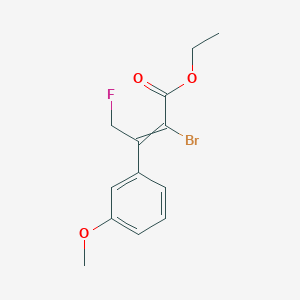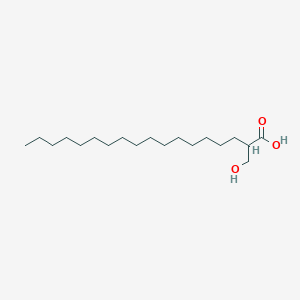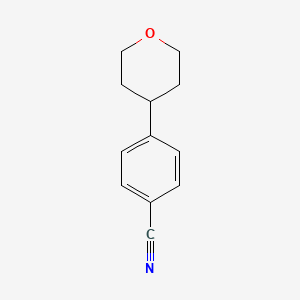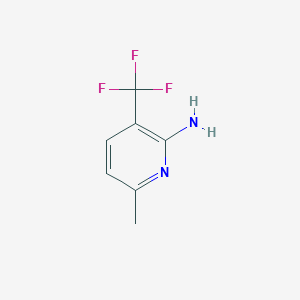
6-Methyl-3-(trifluoromethyl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-3-(trifluoromethyl)pyridin-2-amine: is a chemical compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a trifluoromethyl group (-CF₃) attached to the pyridine ring, which significantly influences its chemical properties and reactivity. The compound is of interest in various fields, including agrochemicals, pharmaceuticals, and materials science, due to its unique properties imparted by the trifluoromethyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the direct fluorination of a suitable precursor, such as 2-chloro-5-methylpyridine, followed by amination. This process can be carried out under liquid-phase conditions using reagents like trichloromethylpyridine and subsequent vapor-phase fluorination .
Industrial Production Methods: Industrial production of this compound often relies on scalable methods that ensure high yield and purity. The process may involve the use of specialized fluorinating agents and controlled reaction conditions to achieve the desired trifluoromethylation. The choice of method depends on factors such as the availability of starting materials, cost, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-3-(trifluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the trifluoromethyl group to other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
Chemistry: In chemistry, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. Its unique properties make it valuable in the development of new materials and catalysts .
Biology: The compound is studied for its potential biological activities. It can be used in the design of bioactive molecules, including enzyme inhibitors and receptor modulators .
Medicine: In the pharmaceutical industry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of drugs with improved pharmacokinetic properties due to the presence of the trifluoromethyl group .
Industry: The compound finds applications in the development of agrochemicals, such as pesticides and herbicides. Its unique chemical properties enhance the efficacy and stability of these products .
Mechanism of Action
The mechanism of action of 6-Methyl-3-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its activity as an enzyme inhibitor or receptor modulator. The compound can interact with active sites of enzymes or receptors, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
- 2-Amino-3-(trifluoromethyl)pyridine
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 2-Amino-6-methylpyridine
Comparison: Compared to similar compounds, 6-Methyl-3-(trifluoromethyl)pyridin-2-amine is unique due to the specific positioning of the trifluoromethyl group and the methyl group on the pyridine ring. This unique structure imparts distinct chemical and physical properties, making it more suitable for certain applications in pharmaceuticals and agrochemicals .
Properties
Molecular Formula |
C7H7F3N2 |
|---|---|
Molecular Weight |
176.14 g/mol |
IUPAC Name |
6-methyl-3-(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C7H7F3N2/c1-4-2-3-5(6(11)12-4)7(8,9)10/h2-3H,1H3,(H2,11,12) |
InChI Key |
YBHHFIQTYPABMV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=C(C=C1)C(F)(F)F)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
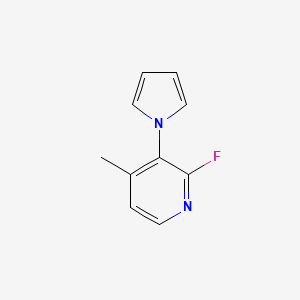
![Ethyl 4-[[(2-Acetamido-4-oxo-3,4-dihydropteridin-6-yl)methyl]amino]benzoate](/img/structure/B8482558.png)

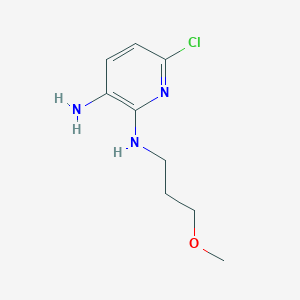
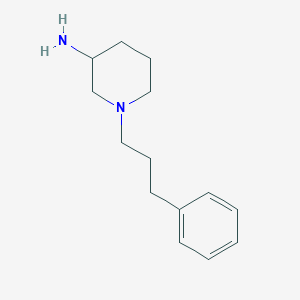

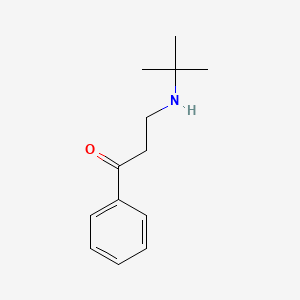
![2-[Methyl(octadecyl)amino]-5-nitrobenzoic acid](/img/structure/B8482603.png)

